molecular formula C12H17N3O5 B14433088 Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester CAS No. 75274-17-8

Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester

Cat. No.: B14433088
CAS No.: 75274-17-8
M. Wt: 283.28 g/mol
InChI Key: UFUSDQWMAOBKJG-UHFFFAOYSA-N
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Description

Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a methoxyethoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 6-(2-methoxyethoxy)-2-methyl-4-pyrimidinamine with acetic anhydride in the presence of a catalyst to form the desired ethyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or crystallization are employed to obtain the final product with the desired purity.

Mechanism of Action

The mechanism of action of acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((6-(2-methoxyethoxy)-2-methyl-4-pyrimidinyl)amino)oxo-, ethyl ester is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both methoxyethoxy and ethyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

75274-17-8

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 2-[[6-(2-methoxyethoxy)-2-methylpyrimidin-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C12H17N3O5/c1-4-19-12(17)11(16)15-9-7-10(14-8(2)13-9)20-6-5-18-3/h7H,4-6H2,1-3H3,(H,13,14,15,16)

InChI Key

UFUSDQWMAOBKJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NC(=N1)C)OCCOC

Origin of Product

United States

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